molecular formula C8H14N4 B2366215 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine CAS No. 1249074-12-1

2-(1H-1,2,4-triazol-1-ylmethyl)piperidine

Cat. No.: B2366215
CAS No.: 1249074-12-1
M. Wt: 166.228
InChI Key: RYHAXZZMCHTQKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine typically involves the reaction of piperidine with 1H-1,2,4-triazole-1-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(1H-1,2,4-triazol-1-ylmethyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interfere with the synthesis of nucleic acids and proteins by binding to DNA or RNA .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine ring enhances its solubility and bioavailability, making it a valuable compound in drug development .

Biological Activity

2-(1H-1,2,4-triazol-1-ylmethyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, antifungal, and anticancer properties, as well as its mechanism of action and potential therapeutic applications.

Chemical Structure

The compound features a piperidine ring substituted with a 1H-1,2,4-triazole moiety. This structural configuration is significant for its biological interactions. The triazole ring is known for its ability to coordinate with metal ions and inhibit various enzymes, which is crucial for its biological activity.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound interacts with several enzymes such as cytochrome P450, DNA gyrase, and dihydrofolate reductase. These interactions can disrupt essential cellular processes like nucleic acid synthesis and metabolic pathways .
  • Binding to Biological Macromolecules : It can also bind to DNA and RNA, affecting the synthesis of proteins and nucleic acids.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For example:

Compound Target Microorganism Minimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.25 µg/mL
Compound BE. coli0.5 µg/mL
Compound CBacillus subtilis0.75 µg/mL

Studies have shown that modifications in the piperidine structure can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

The compound has demonstrated antifungal properties comparable to established antifungal agents like itraconazole. Its efficacy against fungi such as Candida albicans has been documented with promising results in vitro .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives:

  • Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
  • Mechanism : Induction of apoptosis and cell cycle arrest at the G2/M phase were observed. The compound inhibits tubulin polymerization, which is crucial for cancer cell division .

Case Studies

Several studies have investigated the biological activity of related triazole compounds:

  • Gadegoni et al. (2013) reported on the synthesis and antibacterial activity of triazole derivatives that showed enhanced efficacy against Mycobacterium tuberculosis H37Rv strain .
  • Muthal et al. (2010) synthesized several triazole derivatives exhibiting significant antibacterial activities against a range of pathogens including MRSA .
  • Recent Findings : A study published in 2021 demonstrated that specific derivatives exhibited IC50 values as low as 52 nM in MCF-7 cells, indicating strong antiproliferative effects .

Properties

IUPAC Name

2-(1,2,4-triazol-1-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-2-4-10-8(3-1)5-12-7-9-6-11-12/h6-8,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHAXZZMCHTQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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